2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Overview
Description
2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, as well as a tert-butoxycarbonyl (Boc) protected amino group. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves several steps:
Bromination: The starting material, 2-methoxyphenylacetic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Coupling Reaction: The Boc-protected amino acid is then coupled with the brominated phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: Pd/C with hydrogen gas or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxy-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid.
Reduction: Formation of 2-(2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- 2-(4-fluoro-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- 2-(4-iodo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Uniqueness
2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to the presence of the bromo group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromo group can undergo specific substitution reactions that may not be as efficient with other halogens, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2352105-88-3 |
---|---|
Molecular Formula |
C14H18BrNO5 |
Molecular Weight |
360.2 |
Purity |
95 |
Origin of Product |
United States |
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